2-[2-oxo-2-(4-phenylpiperazino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Description
The compound 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a tetrahydrocinnolinone core fused with a 4-phenylpiperazine substituent. Its molecular formula is C₁₈H₂₃N₅O₂, with a molecular weight of 341.41 g/mol . The tetrahydrocinnolinone scaffold is synthesized via cyclization reactions involving hydrazine derivatives and cyclic ketones, as outlined in classical cinnolinone syntheses .
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19-14-16-6-4-5-9-18(16)21-24(19)15-20(26)23-12-10-22(11-13-23)17-7-2-1-3-8-17/h1-3,7-8,14H,4-6,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYELDRMADJXHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cinnolinone core and the subsequent attachment of the phenylpiperazine group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The phenylpiperazine moiety can undergo substitution reactions to introduce different substituents, which can modulate the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes involving the cinnolinone or phenylpiperazine moieties.
Medicine: Given the presence of the phenylpiperazine group, the compound could be investigated for its potential pharmacological activities, such as acting on neurotransmitter receptors.
Industry: The compound might find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone exerts its effects would depend on its specific interactions with molecular targets. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, suggesting potential activity in the central nervous system. The cinnolinone core might also contribute to the compound’s overall activity by interacting with different biological pathways.
Biological Activity
The compound 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and neuropharmacological effects, supported by various studies and data.
Chemical Structure
The molecular structure of the compound features a cinnolinone core with a phenylpiperazine substituent. The presence of the 2-oxo group enhances its reactivity and biological interactions. The structural formula is represented as follows:
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar piperazine structures have shown minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 256 | E. coli |
| Compound B | 128 | S. aureus |
| Compound C | 64 | K. pneumoniae |
These results suggest that modifications in the piperazine ring can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of similar compounds has been evaluated through various assays. For example, compounds structurally related to our target compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes findings from recent studies:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 15 | MCF-7 |
| Compound E | 20 | HeLa |
| Compound F | 12 | A549 |
These findings indicate that the incorporation of specific functional groups can significantly influence the cytotoxicity of these compounds .
Neuropharmacological Effects
The phenylpiperazine moiety is known for its neuropharmacological activity. Compounds containing this structure have been studied for their effects on serotonin and dopamine receptors. Preliminary data suggest that our compound may exhibit anxiolytic and antidepressant-like effects in animal models, as indicated by behavioral assays measuring anxiety and depression-like behaviors.
Case Studies
- Case Study on Antibacterial Activity : A study published in Frontiers in Chemistry evaluated the effectiveness of various piperazine derivatives against multidrug-resistant bacteria. The results showed that certain modifications led to a significant reduction in MIC values compared to standard antibiotics .
- Case Study on Anticancer Activity : Research conducted by MDPI highlighted the synthesis of novel derivatives with enhanced anticancer properties. These were tested against multiple cancer cell lines, revealing promising results that warrant further exploration .
Comparison with Similar Compounds
Structural Analogues
5,6,7,8-Tetrahydro-3(2H)-cinnolinone (Compound 102)
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol .
- Key Differences: The parent tetrahydrocinnolinone lacks the 4-phenylpiperazinoethyl substituent. Its synthesis involves copper(II) chloride-mediated oxidation of hexahydrocinnolinones .
2-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one (S336-0344)
- Molecular Formula : C₁₇H₂₀N₄O₂
- Molecular Weight : 312.37 g/mol .
- Key Differences: This compound replaces the cinnolinone core with a triazoloazepinone system and incorporates an indole moiety. The triazole ring and azepinone structure may confer distinct hydrogen-bonding capabilities and metabolic stability compared to the target compound’s cinnolinone-piperazine hybrid .
Quinazolinone Derivatives (e.g., 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one)
- Molecular Formula : C₁₆H₁₄FN₃O₂
- Molecular Weight : 307.30 g/mol .
- Key Differences: Quinazolinones exhibit a planar pyrimidinone ring, whereas the target compound’s tetrahydrocinnolinone adopts a non-planar, partially saturated conformation. The target compound’s piperazine group may improve solubility and pharmacokinetics relative to the hydroxyethyl substituent in this quinazolinone.
Pharmacological Hypotheses
- Piperazine Moieties : Common in dopamine receptor agonists (e.g., Rotigotine, ) and antipsychotics, suggesting CNS activity .
- Cinnolinone Core: Similar to quinazolinones, which exhibit sedative, anticonvulsant, and anti-inflammatory properties . The target compound’s hybrid structure may combine these effects with improved bioavailability.
Physicochemical and Structural Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
